3,4-Diamino-2-methoxybenzoic acid CAS 251107-34-3
3,4-Diamino-2-methoxybenzoic acid CAS 251107-34-3
An In-Depth Technical Guide to 3,4-Diamino-2-methoxybenzoic acid (CAS 251107-34-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Diamino-2-methoxybenzoic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science. While direct literature on this specific compound is limited, this document leverages established chemical principles and data from structurally analogous compounds to present a detailed profile. The guide covers a plausible synthetic route, predicted physicochemical and spectroscopic properties, key chemical reactivity, and potential applications, with a particular focus on its role as a precursor to novel heterocyclic scaffolds.
Introduction: A Versatile Building Block
3,4-Diamino-2-methoxybenzoic acid is a polysubstituted aromatic compound featuring a benzoic acid backbone with two adjacent amino groups (ortho-phenylenediamine) and a methoxy substituent. This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, making it a valuable building block in organic synthesis. The ortho-diamine moiety is a well-established precursor for the synthesis of a wide range of heterocyclic systems, most notably benzimidazoles and quinoxalines, which are privileged scaffolds in numerous pharmacologically active compounds. The presence of the carboxylic acid and methoxy groups provides additional handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability in drug discovery programs.
Synthesis of 3,4-Diamino-2-methoxybenzoic acid
A robust and efficient synthesis of 3,4-Diamino-2-methoxybenzoic acid can be envisioned through the catalytic reduction of a suitable nitro-substituted precursor. A plausible and commercially available starting material is 4-amino-2-methoxy-5-nitrobenzoic acid (CAS 101016).[1] The selective reduction of the nitro group in the presence of other functional groups is a well-established transformation in organic synthesis.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3,4-Diamino-2-methoxybenzoic acid.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
4-Amino-2-methoxy-5-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 4-amino-2-methoxy-5-nitrobenzoic acid in methanol. The flask should be appropriately sized to ensure efficient stirring.
-
Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the reaction mixture. The amount of catalyst can typically range from 1-5 mol% relative to the substrate.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically atmospheric pressure to 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-Diamino-2-methoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system if necessary.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3,4-Diamino-2-methoxybenzoic acid, based on the known properties of structurally similar compounds such as 3,4-diaminobenzoic acid.[2][3][4]
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Moderately soluble in water and polar organic solvents (e.g., methanol, ethanol, DMF) |
| pKa (acidic) | ~4-5 (carboxylic acid) |
| pKa (basic) | ~2-3 (amino groups) |
Spectroscopic Profile (Predicted)
The following sections detail the predicted spectroscopic data for 3,4-Diamino-2-methoxybenzoic acid, which are crucial for its structural confirmation and characterization.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are based on the analysis of related compounds and standard substituent chemical shift effects.[5][6][7]
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | br s | 1H | -COOH |
| ~6.8-7.2 | d | 1H | Ar-H |
| ~6.2-6.6 | d | 1H | Ar-H |
| ~4.5-5.5 | br s | 4H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | C =O |
| ~145-150 | C -OCH₃ |
| ~135-140 | C -NH₂ |
| ~125-130 | C -NH₂ |
| ~115-120 | C -COOH |
| ~110-115 | Ar-C H |
| ~105-110 | Ar-C H |
| ~55-60 | -OC H₃ |
Infrared (IR) Spectroscopy
The predicted IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[8]
| Wavenumber (cm⁻¹) | Vibration |
| 3500-3200 | N-H stretch (two bands for primary amines) |
| 3300-2500 | O-H stretch (broad, carboxylic acid) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (-OCH₃) |
| 1710-1680 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Aromatic C=C stretch |
| 1320-1210 | C-O stretch (ether and carboxylic acid) |
Mass Spectrometry (MS)
In mass spectrometry (electrospray ionization, ESI+), the compound is expected to show a prominent molecular ion peak.
-
[M+H]⁺: m/z = 183.07
Common fragmentation pathways would likely involve the loss of water (H₂O) from the carboxylic acid and an amino group, and the loss of the carboxyl group (COOH).
Key Reactivity and Synthetic Utility
The most significant aspect of 3,4-Diamino-2-methoxybenzoic acid's reactivity lies in its ortho-phenylenediamine moiety. This functionality allows it to serve as a versatile precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are of great interest in medicinal chemistry.[9][10][11][12][13][14]
Benzimidazole Synthesis
The condensation of 3,4-Diamino-2-methoxybenzoic acid with aldehydes, carboxylic acids, or their derivatives is a classical and efficient method for constructing the benzimidazole ring system.[11]
Caption: Synthesis of benzimidazoles from 3,4-Diamino-2-methoxybenzoic acid.
This reaction typically proceeds under acidic or thermal conditions and can be used to introduce a wide variety of substituents at the 2-position of the benzimidazole core, enabling the exploration of structure-activity relationships in drug discovery projects.
Quinoxaline Formation
Reaction with 1,2-dicarbonyl compounds, such as glyoxal or benzil, will lead to the formation of quinoxaline derivatives.[9][15] This provides another avenue for creating diverse heterocyclic libraries for biological screening.
Potential Applications in Drug Discovery and Materials Science
The synthetic utility of 3,4-Diamino-2-methoxybenzoic acid positions it as a valuable intermediate in several high-value applications:
-
Medicinal Chemistry: As a precursor to benzimidazoles, it can be used in the synthesis of compounds with a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[14] The carboxylic acid and methoxy groups can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
-
Dye and Pigment Industry: Aromatic diamines are common precursors in the synthesis of azo dyes and other colorants.[16]
-
Polymer Science: The difunctional nature of this molecule allows it to be used as a monomer in the synthesis of high-performance polymers with tailored thermal and mechanical properties.
Analytical Methodologies
The purity of 3,4-Diamino-2-methoxybenzoic acid and the monitoring of reactions involving this compound can be effectively achieved using high-performance liquid chromatography (HPLC).
Proposed HPLC Method for Purity Assessment:
A reversed-phase HPLC method would be suitable for the analysis of this compound. The separation of aminobenzoic acid isomers has been well-documented.[17][18][19][20]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (likely in the 254-310 nm range).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method can be optimized to achieve baseline separation from potential impurities and starting materials.
Safety and Handling
While specific toxicity data for 3,4-Diamino-2-methoxybenzoic acid is not available, it should be handled with the care appropriate for aromatic amines. Aromatic amines as a class can be toxic and may be absorbed through the skin.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from light and oxidizing agents.
Conclusion
3,4-Diamino-2-methoxybenzoic acid is a chemical intermediate with significant untapped potential. Its unique combination of a reactive ortho-phenylenediamine moiety and other functional groups makes it a highly valuable building block for the synthesis of complex heterocyclic molecules. This guide provides a foundational understanding of its synthesis, properties, and reactivity, offering a roadmap for its utilization in drug discovery, materials science, and other areas of chemical research.
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